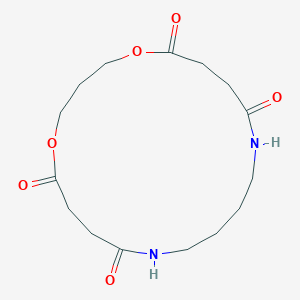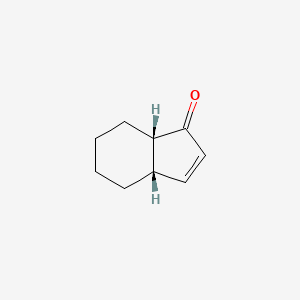
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a bromophenoxy group attached to a dioxaphospholane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-bromophenol with a suitable phosphorus-containing reagent. One common method is the reaction of 2-bromophenol with phosphorus trichloride (PCl3) in the presence of a base, such as triethylamine, to form the intermediate 2-(2-bromophenoxy)phosphorodichloridite. This intermediate is then reacted with ethylene glycol to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphites.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phospholanes with various functional groups.
Oxidation Reactions: Products include phosphine oxides or phosphates.
Reduction Reactions: Products include phosphines or phosphites.
Aplicaciones Científicas De Investigación
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The bromophenoxy group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The dioxaphospholane ring can also interact with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Fluorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Iodophenoxy)-1,3,2-dioxaphospholane
Uniqueness
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Propiedades
Número CAS |
84998-59-4 |
|---|---|
Fórmula molecular |
C8H8BrO3P |
Peso molecular |
263.02 g/mol |
Nombre IUPAC |
2-(2-bromophenoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H8BrO3P/c9-7-3-1-2-4-8(7)12-13-10-5-6-11-13/h1-4H,5-6H2 |
Clave InChI |
VGXCMAAZFWDQNY-UHFFFAOYSA-N |
SMILES canónico |
C1COP(O1)OC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



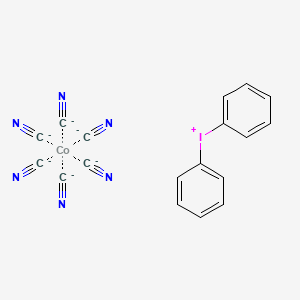
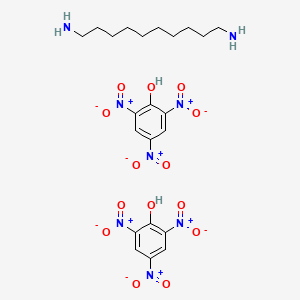

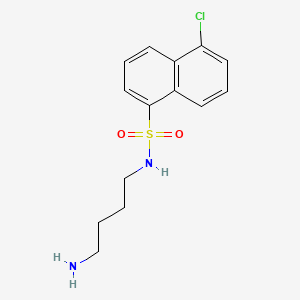

![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)

![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
